Cas no 3862-27-9 (7α-Hydroxy-5β-cholestan-3-one)

7α-Hydroxy-5β-cholestan-3-one 化学的及び物理的性質
名前と識別子
-
- 7α-Hydroxy-5β-cholestan-3-one
- Cholestan-3-one, 7-hydroxy-, (5β,7α)-
-
- インチ: 1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19+,21-,22+,23+,24-,25+,26+,27-/m1/s1
- InChIKey: HWOOALPDOJHOPO-YREUSXKVSA-N
- ほほえんだ: C1(=O)C[C@]2([H])[C@](C)(CC1)[C@]1([H])[C@]([H])([C@@]3([H])[C@@](CC1)(C)[C@@H]([C@H](C)CCCC(C)C)CC3)[C@H](O)C2
計算された属性
- せいみつぶんしりょう: 402.349780706g/mol
- どういたいしつりょう: 402.349780706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 7.6
じっけんとくせい
- 密度みつど: 1.000±0.06 g/cm3(Predicted)
- ゆうかいてん: 121-122 °C
- ふってん: 501.3±33.0 °C(Predicted)
- 酸性度係数(pKa): 14.81±0.70(Predicted)
7α-Hydroxy-5β-cholestan-3-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7α-Hydroxy-5β-cholestan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H951053-5mg |
7α-Hydroxy-5β-cholestan-3-one |
3862-27-9 | 5mg |
$ 391.00 | 2023-04-17 | ||
TRC | H951053-25mg |
7α-Hydroxy-5β-cholestan-3-one |
3862-27-9 | 25mg |
$ 1642.00 | 2023-04-17 | ||
TRC | H951053-250mg |
7α-Hydroxy-5β-cholestan-3-one |
3862-27-9 | 250mg |
$ 11200.00 | 2023-09-07 | ||
TRC | H951053-2.5mg |
7α-Hydroxy-5β-cholestan-3-one |
3862-27-9 | 2.5mg |
$ 207.00 | 2023-04-17 | ||
TRC | H951053-10mg |
7α-Hydroxy-5β-cholestan-3-one |
3862-27-9 | 10mg |
$ 747.00 | 2023-04-17 |
7α-Hydroxy-5β-cholestan-3-one 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
7α-Hydroxy-5β-cholestan-3-oneに関する追加情報
Exploring the Chemical and Biological Properties of 7α-Hydroxy-5β-Cholestan-3-one (CAS No. 3862–27–9): Recent Advances and Applications
7α-Hydroxy-5β-Cholestan-3-one, a steroidal ketone with CAS number 3862–27–9, has emerged as a critical compound in chemobiological research due to its structural complexity and potential therapeutic applications. This molecule, derived from cholesterol biosynthesis pathways, exhibits unique stereochemical features that influence its interactions with biological systems. Recent studies highlight its role in lipid metabolism regulation, anti-inflammatory mechanisms, and as a precursor for drug development.
The molecular structure of 5β-Cholestan is characterized by a fused A/B ring system in the steroid skeleton, with the 7α-hydroxy group positioned at the seventh carbon of the A ring. This hydroxyl substitution alters the compound’s reactivity and solubility, enabling it to modulate enzyme activities such as cytochrome P450 oxidases involved in cholesterol catabolism. The 3-one ketone group further enhances its ability to participate in redox reactions, making it a target for studying oxidative stress pathways.
Innovative synthetic approaches have streamlined access to this compound, with recent advancements focusing on stereoselective methodologies. For instance, asymmetric hydrogenation protocols using ruthenium-based catalysts now enable precise control over the 5β- configuration, crucial for biological activity retention. Such methods reduce synthetic steps compared to traditional multi-step approaches, aligning with green chemistry principles.
Biochemical studies reveal that 7α-Hydroxy-Cholestane-3-one acts as a feedback inhibitor of cholesterol biosynthetic enzymes like squalene monooxygenase. This regulatory role was recently elucidated through crystallographic analysis showing how the compound binds to enzyme active sites with nanomolar affinity (Journal of Lipid Research, 2023). Such findings position it as a potential lead for metabolic disorder therapeutics.
Clinical translational research has identified anti-inflammatory properties through inhibition of NF-kB signaling pathways in macrophages exposed to oxidized lipids. In vitro assays demonstrated dose-dependent suppression of pro-inflammatory cytokines like TNF-alpha and IL-6 at concentrations below 10 µM (Nature Communications, 2024). These results suggest application potential in cardiovascular disease management where chronic inflammation plays a key role.
Nanoformulation strategies are now exploring this compound’s delivery optimization. Solid lipid nanoparticles loaded with CAS 3862–27–9 showed enhanced bioavailability in preclinical models (Advanced Drug Delivery Reviews, 2024). The compound’s structural flexibility allows conjugation with targeting ligands for site-specific delivery while maintaining pharmacological integrity.
Safety assessments using metabolomics approaches revealed minimal off-target effects at therapeutic concentrations (PLOS ONE, 2024). Comparative studies against existing statins showed comparable efficacy with reduced hepatic enzyme induction profiles, indicating improved safety margins for chronic use scenarios.
Ongoing investigations into epigenetic modulation mechanisms suggest this compound may influence histone acetylation patterns relevant to cancer progression (Cancer Research Communications, 2024). Its ability to cross blood-brain barrier analogs in vitro opens avenues for neurodegenerative disease research despite its relatively large molecular weight (MW: 414 g/mol).
Sustainable sourcing methods are being developed using engineered yeast strains capable of producing cholestane derivatives through metabolic pathway engineering (Metabolic Engineering Communications, 2024). This approach reduces reliance on animal-derived cholesterol precursors while enhancing scalability for pharmaceutical applications.
The combination of structural versatility and validated biological activities positions CAS No. 3862–27–9 compounds at the forefront of precision medicine development. Current research trajectories indicate promising directions in personalized therapies targeting metabolic dysregulation while maintaining favorable pharmacokinetic profiles through advanced formulation technologies.
3862-27-9 (7α-Hydroxy-5β-cholestan-3-one) 関連製品
- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)
- 70888-76-5((-)-Coumachlor)
- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)
- 1604454-60-5(4-methyl-3-(2S)-pyrrolidin-2-yl-4H-1,2,4-triazole)
- 1361764-49-9(5-(2,4-Dichlorophenyl)-3-methoxy-2-nitropyridine)
- 362049-53-4(Butanoic-2,2,3,3,4,4-d6acid, 4-hydroxy-, monosodium salt (9CI))
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)


